molecular formula C20H17N3O2 B5054548 Benzamide, 4-methoxy-N-[4-(phenylazo)phenyl]-, (E)-(9CI)

Benzamide, 4-methoxy-N-[4-(phenylazo)phenyl]-, (E)-(9CI)

Cat. No.: B5054548
M. Wt: 331.4 g/mol
InChI Key: VTIZTHHRRVYTGX-UHFFFAOYSA-N
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Description

Benzamide, 4-methoxy-N-[4-(phenylazo)phenyl]-, (E)-(9CI) is a synthetic organic compound with the molecular formula C20H17N3O This compound is characterized by the presence of a benzamide core substituted with a 4-methoxy group and a phenylazo group The (E) designation indicates the trans configuration of the phenylazo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-methoxy-N-[4-(phenylazo)phenyl]-, (E)-(9CI) typically involves the following steps:

    Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-methoxyaniline to form the azo compound.

    Amidation: The resulting azo compound is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-methoxy-N-[4-(phenylazo)phenyl]-, (E)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzamide, 4-methoxy-N-[4-(phenylazo)phenyl]-, (E)-(9CI) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 4-methoxy-N-[4-(phenylazo)phenyl]-, (E)-(9CI) involves its interaction with specific molecular targets. The phenylazo group can undergo reduction to form aniline derivatives, which can interact with enzymes or receptors in biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenamide, N-(4-methoxyphenyl): Similar structure but lacks the phenylazo group.

    4-Methyl-N-(4-phenylazo-phenyl)-benzamide: Similar structure with a methyl group instead of a methoxy group.

    N-(4-(phenylamino)phenyl)benzamide: Similar structure but with an amino group instead of an azo group.

Uniqueness

Benzamide, 4-methoxy-N-[4-(phenylazo)phenyl]-, (E)-(9CI) is unique due to the presence of both the methoxy and phenylazo groups, which confer distinct chemical and biological properties. The trans configuration of the phenylazo group also contributes to its unique reactivity and interaction with molecular targets.

Properties

IUPAC Name

4-methoxy-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-25-19-13-7-15(8-14-19)20(24)21-16-9-11-18(12-10-16)23-22-17-5-3-2-4-6-17/h2-14H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIZTHHRRVYTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801040748
Record name Benzamide, 4-methoxy-N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801040748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102841-07-6
Record name Benzamide, 4-methoxy-N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801040748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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